molecular formula C12H20Cl2N2O2 B3096393 (2H-1,3-benzodioxol-5-ylmethyl)[2-(dimethylamino)ethyl]amine dihydrochloride CAS No. 128120-68-3

(2H-1,3-benzodioxol-5-ylmethyl)[2-(dimethylamino)ethyl]amine dihydrochloride

Cat. No.: B3096393
CAS No.: 128120-68-3
M. Wt: 295.2 g/mol
InChI Key: ZWWSRFOAOCVNQW-UHFFFAOYSA-N
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Description

(2H-1,3-benzodioxol-5-ylmethyl)[2-(dimethylamino)ethyl]amine dihydrochloride is a useful research compound. Its molecular formula is C12H20Cl2N2O2 and its molecular weight is 295.2 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Generation of Diverse Compound Libraries : A study by Roman (2013) utilized a similar compound, 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride, as a starting material in alkylation and ring closure reactions. This approach was effective in generating a structurally diverse library of compounds, indicating the potential of such chemicals in synthetic chemistry for creating a wide range of derivatives (Roman, 2013).

  • Synthesis of Pharmaceutical Compounds : Quaglia et al. (1996) synthesized enantiomers of a related compound, demonstrating its potent competitive alpha 1A-adrenoreceptor antagonist properties. This implies its potential application in developing therapeutic agents (Quaglia et al., 1996).

  • Antioxidant and Antibacterial Applications : Shankerrao et al. (2013) synthesized phenolic esters and amides of a similar compound, which exhibited significant antioxidant and antibacterial activities. This suggests the utility of such compounds in pharmaceutical and biomedical research (Shankerrao et al., 2013).

  • Development of Novel Cationic Diblock Copolymers : Research by Bütün et al. (2001) involved the synthesis of novel cationic diblock copolymers using 2-(dimethylamino)ethyl methacrylate. These copolymers exhibited reversible pH-, salt-, and temperature-induced micellization in aqueous media, indicating potential applications in material science and nanotechnology (Bütün et al., 2001).

  • Fluorescent Probes for Carbon Dioxide Monitoring : Wang et al. (2015) developed fluorescent probes based on tertiary amine moieties, including 2-(dimethylamino)ethyl, for the real-time monitoring of low carbon dioxide levels. These probes demonstrated an aggregation-enhanced emission feature, highlighting their potential in environmental monitoring and analysis (Wang et al., 2015).

  • Synthesis of Quinazolinone Derivatives : Rajasekaran et al. (2013) synthesized novel derivatives of 2-thioxoquinazolin-4(3H)-ones from a related compound, which exhibited antimicrobial and anticonvulsant activities. This suggests its applicability in developing new therapeutic agents (Rajasekaran et al., 2013).

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-N',N'-dimethylethane-1,2-diamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2.2ClH/c1-14(2)6-5-13-8-10-3-4-11-12(7-10)16-9-15-11;;/h3-4,7,13H,5-6,8-9H2,1-2H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWWSRFOAOCVNQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNCC1=CC2=C(C=C1)OCO2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2H-1,3-benzodioxol-5-ylmethyl)[2-(dimethylamino)ethyl]amine dihydrochloride
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(2H-1,3-benzodioxol-5-ylmethyl)[2-(dimethylamino)ethyl]amine dihydrochloride
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(2H-1,3-benzodioxol-5-ylmethyl)[2-(dimethylamino)ethyl]amine dihydrochloride
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(2H-1,3-benzodioxol-5-ylmethyl)[2-(dimethylamino)ethyl]amine dihydrochloride
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(2H-1,3-benzodioxol-5-ylmethyl)[2-(dimethylamino)ethyl]amine dihydrochloride
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(2H-1,3-benzodioxol-5-ylmethyl)[2-(dimethylamino)ethyl]amine dihydrochloride

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